![molecular formula C20H19NO3 B2483027 methyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzenecarboxylate CAS No. 865660-54-4](/img/structure/B2483027.png)
methyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzenecarboxylate
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Overview
Description
The compound “methyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzenecarboxylate” is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . It has been studied for its potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The exact molecular structure would need to be confirmed with techniques such as NMR or X-ray crystallography.Scientific Research Applications
- Methyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzoate has been investigated for its antibacterial properties. Researchers have synthesized derivatives of this compound and evaluated their efficacy against bacterial strains. Some derivatives have shown promising activity, making them potential candidates for novel antibacterial agents .
- The compound has been studied for its inhibitory effects on enzymes such as dihydrofolate reductase (DHFR) and enoyl-ACP reductase. These enzymes play crucial roles in bacterial metabolism and are targets for drug development. Methyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzoate derivatives have demonstrated inhibitory activity against these enzymes, suggesting their potential as antimicrobial agents .
- Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of rare and unique chemicals. While analytical data is not available for this specific product, it remains an intriguing molecule for further exploration .
- The partial structure of 2,5-dimethylpyrrole, a component of this compound, has been found to enhance cell-specific productivity. This finding could have implications in bioprocess optimization and biomanufacturing .
- The synthesis and characterization of methyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzoate derivatives involve heterocyclic chemistry. Researchers have explored the reactivity of this compound and its derivatives to create novel heterocyclic structures with potential applications .
Antibacterial Activity
Enzyme Inhibition
Rare and Unique Chemicals Collection
Cell-Specific Productivity Enhancement
Heterocyclic Chemistry
Future Directions
properties
IUPAC Name |
methyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-14-8-9-15(2)21(14)16-10-12-17(13-11-16)24-19-7-5-4-6-18(19)20(22)23-3/h4-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTKHKXSIRCOLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)OC3=CC=CC=C3C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzenecarboxylate |
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